molecular formula C15H21N5O B5950429 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide

Cat. No.: B5950429
M. Wt: 287.36 g/mol
InChI Key: LCAJJJFQMCAPLF-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide is a complex organic compound that features a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with 2,4-dimethylpyrimidine-5-carboxylic acid under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-9-14(8-17-12(4)18-9)15(21)16-7-5-6-13-10(2)19-20-11(13)3/h8H,5-7H2,1-4H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAJJJFQMCAPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCNC(=O)C2=CN=C(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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